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CAS No.: 50639-10-6
Cat. No.: B1410534
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Executive Summary & Structural Context

4-Hydroxy-N,2-dimethylbenzamide (CoH11NO2) is a regioisomer of N,N-dimethyl-4-
hydroxybenzamide and a structural analog of the salicylamide class. It is frequently
encountered as a primary degradation product of the carbamate pesticide Metacrate (MTMC)
and in the metabolic profiling of methylated benzamide drugs.

Accurate identification requires distinguishing this compound from its ortho-isomer (2-hydroxy-
4-methyl-N-methylbenzamide). While both share the same molecular weight (165.19 g/mol ),
their IR signatures differ fundamentally due to the presence (or absence) of intramolecular
hydrogen bonding.

Key Structural Features Affecting IR

o Para-Hydroxyl Group (4-OH): Prevents intramolecular hydrogen bonding with the amide
carbonyl, resulting in a "free" hydroxyl peak in solution.

e Ortho-Methyl Group (2-Me): Induces steric twist in the amide bond, reducing planarity and
conjugation between the benzene ring and the carbonyl group.
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o Secondary Amide (N-Methyl): Provides distinct N-H stretching and bending modes absent in
N,N-dimethyl analogs.

Characteristic IR Peaks & Assignments

The following data represents the solution-phase IR spectrum (CHCIs). Solid-state spectra
(KBr/Neat) will exhibit broader bands due to intermolecular hydrogen bonding lattices.

Primary Diagnostic Peaks (Solution Phase - CHCIs)
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. Wavenumber
Functional Group
(cm™)

Assignment &

Intensity

Mechanistic Insight

Free O-H Stretch 3630

Diagnostic Marker.
Indicates a non-
chelated phenolic
hydroxyl. In the 2-

hydroxy isomer, this

Sharp/Med

band is absent or
shifted significantly
lower (>3400 cm™1)
due to intramolecular

H-bonding.

Amide | (C=0) 1636

Carbonyl Stretch. The
frequency is lower
than typical non-
conjugated amides
(1680 cm~1) but
consistent with
benzamides. The
ortho-methyl steric
effect prevents full
coplanarity, slightly
raising the frequency
compared to fully
conjugated systems,
but solution H-bonding

keeps it near 1636.

Aromatic C=C / Amide
I

1602

Mixed Mode. Overlap
of the aromatic ring
breathing mode and
the N-H bending
vibration characteristic

of secondary amides.

UV Cross-Validation Amax = 283 nm

Confirmation. If the

UV max is observed
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at >300 nm, the
compound is likely the
2-hydroxy isomer (due
to excited-state proton
transfer). The 283 nm
peak confirms the 4-

hydroxy structure.

Comparative Analysis: Target vs. Alternatives

The table below contrasts the target molecule with its most common "look-alikes" in reaction

mixtures.
Target: 4-Hydroxy- Isomer: 2-Hydroxy- Parent: 4-
Feature ] ]
N,2-dimethyl 4-methyl Hydroxybenzamide
3630 cm™1 (Sharp, ~3200-3400 cm™1 ~3400 cm~* (Broad,
OH Stretch
Free) (Broad, Chelated) Intermolecular)
] 1645 cm~1 (Stabilized
Amide | (C=0) 1636 cm™1 1660-1670 cm™1
by H-bond)
UV Amax 283 nm 303 nm (Red-shifted) ~255 nm
o ) Strong Intramolecular Lack of N/Ring
Key Distinction Absence of Chelation
H-Bond Methyls

Experimental Protocol: Reliable Identification

To ensure scientific integrity (E-E-A-T), follow this self-validating protocol for sample

preparation and analysis.

Step 1: Sample Preparation (Solution Phase)

o Objective: Eliminate intermolecular hydrogen bonding to observe the diagnostic "free” OH

peak.
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e Solvent: Spectroscopic grade Chloroform (CHCIs) or Dichloromethane (DCM). Avoid alcohols
or wet solvents.

o Concentration: Prepare a dilute solution (approx. 1-5 mM). High concentrations will cause
peak broadening and shift the OH signal to ~3300 cm~1, mimicking the parent amide.

Step 2: Acquisition Parameters

e Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).
e Cell: NaCl or CaF: liquid cell (0.1 — 0.5 mm path length).
e Scans: 16-32 scans at 4 cm~1 resolution.

e Background: Fresh solvent blank acquired immediately prior to sample.

Step 3: Validation Logic (Decision Tree)
e Check 3600-3650 cm™1: Is there a sharp peak?

o Yes: Likely 4-Hydroxy (Target).

o No (Broad band only at 3300): Likely 2-Hydroxy isomer or wet sample.
e Check 1600-1650 cm~*:

o Single strong peak ~1636: Consistent with Target.

o Split peaks or shift to 1660: Check for non-methylated impurities.

Synthesis & Degradation Pathway Visualization

The target compound often arises from the photolysis of carbamate pesticides. Understanding
this pathway aids in identifying impurities.
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Metacrate (MTMC)
(3-methylphenyl-N-methyl carbamate)

Photo-Fries Rearrangement
(UV > 265 nm)

Major Product (Migration to Para) [Minor Product (Migration to Ortho) Side Reaction (Elimination)

TARGET: 4-Hydroxy-N,2-dimethylbenzamide Isomer: 2-Hydroxy-4-methyl-N-methylbenzamide m-Cresol

(Hydrolysis Product)

(Para-OH, Ortho-Me) (Ortho-OH, Para-Me)
IR: 3630, 1636 cm™1 IR: 3480 (broad), 1645 cm~1

Click to download full resolution via product page

Figure 1: Photochemical degradation pathway of Metacrate yielding 4-Hydroxy-N,2-
dimethylbenzamide via Photo-Fries rearrangement.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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